molecular formula C10H12FNO B13325782 3-Cyclobutoxy-5-fluoroaniline

3-Cyclobutoxy-5-fluoroaniline

Cat. No.: B13325782
M. Wt: 181.21 g/mol
InChI Key: YCZJIPRNTKOVCG-UHFFFAOYSA-N
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Description

3-Cyclobutoxy-5-fluoroaniline: is an organic compound with the molecular formula C10H12FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclobutoxy group at the third position and a fluorine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutoxy-5-fluoroaniline typically involves the following steps:

    Nitration and Reduction: The starting material, such as 3-cyclobutoxy nitrobenzene, undergoes nitration followed by reduction to form the corresponding aniline derivative.

    Halogenation: The aniline derivative is then subjected to halogenation, introducing a fluorine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by halogenation under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutoxy-5-fluoroaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of cyclobutoxy-substituted aniline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

Chemistry: 3-Cyclobutoxy-5-fluoroaniline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclobutoxy-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutoxy and fluoro substituents influence the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Cyclobutoxy-4-fluoroaniline: Similar structure but with the fluorine atom at the fourth position.

    3-Cyclobutoxy-5-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.

    3-Cyclobutoxy-5-bromoaniline: Similar structure but with a bromine atom instead of fluorine.

Uniqueness: 3-Cyclobutoxy-5-fluoroaniline is unique due to the specific positioning of the cyclobutoxy and fluoro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-cyclobutyloxy-5-fluoroaniline

InChI

InChI=1S/C10H12FNO/c11-7-4-8(12)6-10(5-7)13-9-2-1-3-9/h4-6,9H,1-3,12H2

InChI Key

YCZJIPRNTKOVCG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC(=CC(=C2)N)F

Origin of Product

United States

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